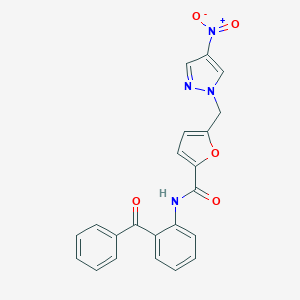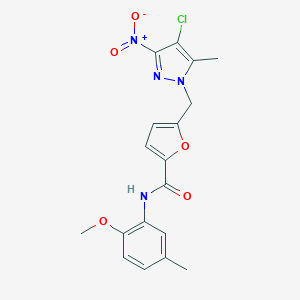![molecular formula C17H15N3OS B213854 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is not fully understood, but it is thought to involve the activation of the immune system. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are involved in immune cell activation and tumor cell death.
Biochemical and Physiological Effects
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been shown to have anti-inflammatory and anti-viral effects. It has also been shown to increase blood flow and oxygenation in tumors, which can enhance the efficacy of chemotherapy and radiation therapy.
実験室実験の利点と制限
One advantage of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action and potential therapeutic applications have been well characterized. However, one limitation is that its efficacy in clinical trials has been limited, and there is still much to be learned about its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide. One area of interest is the development of new formulations and delivery methods that can enhance its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can predict response to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide treatment. Additionally, there is ongoing research on the use of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide in combination with other therapies, such as immunotherapy and targeted therapy, to enhance its anti-cancer effects.
合成法
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-amino-4-methylpyridine with 2-chloroacetyl chloride, followed by the reaction of the resulting compound with thiosemicarbazide. The final step involves the reaction of the thiosemicarbazone intermediate with 3,4-dimethylphenylisothiocyanate to yield N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide.
科学的研究の応用
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has been studied extensively for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are both important processes in cancer growth and metastasis. N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
特性
製品名 |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
|---|---|
分子式 |
C17H15N3OS |
分子量 |
309.4 g/mol |
IUPAC名 |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15N3OS/c1-11-3-4-14(9-12(11)2)15-10-22-17(19-15)20-16(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) |
InChIキー |
RFMCNPJGDBGOTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)




![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)